molecular formula C9H7FO2 B116969 6-Fluorochroman-4-one CAS No. 66892-34-0

6-Fluorochroman-4-one

Cat. No. B116969
CAS RN: 66892-34-0
M. Wt: 166.15 g/mol
InChI Key: SWBBIJZMIGAZHW-UHFFFAOYSA-N
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Patent
US04992564

Procedure details

A 400 ml stainless steel Parr reactor was charged with para-fluorophenol (28.4 grams), acrylic acid (28.8 grams), and an inhibitor phenothiazine (0.02 grams). The system was sealed, evacuated and cooled in dry ice/acetone before the anhydrous hydrogen fluoride (117 grams) was condensed into the system. The mixture was then warmed to 40° C. for one hour thirty minutes with stirring before being heated to 100° C. for four hours thirty minutes. The excess HF was them removed and the system cooled to 0° C. and opened to give 62 grams of brown oil which was washed with D.I. water to give 50 grams of material to be extracted. The 6-Fluoro-4-Chromanone was collected and recrystallized from methanol/water. The HPLC yield was 75%, isolated 52%.
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11]>C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:11][CH2:10][C:9]2=[O:12]

Inputs

Step One
Name
Quantity
0.02 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
28.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
stainless steel
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was sealed
CUSTOM
Type
CUSTOM
Details
evacuated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in dry ice/acetone before the anhydrous hydrogen fluoride (117 grams)
CUSTOM
Type
CUSTOM
Details
condensed into the system
TEMPERATURE
Type
TEMPERATURE
Details
before being heated to 100° C. for four hours thirty minutes
Duration
4 h
CUSTOM
Type
CUSTOM
Details
removed
TEMPERATURE
Type
TEMPERATURE
Details
the system cooled to 0° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(CCOC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: CALCULATEDPERCENTYIELD 147.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.